

Application Note: Utilizing Amphotericin B-13C6 for Advanced Pharmacokinetic and Pharmacodynamic Modeling

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Compound of Interest		
Compound Name:	Amphotericin B-13C6	
Cat. No.:	B12384558	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin B (AmB) is a potent, broad-spectrum polyene antifungal agent that remains a cornerstone for treating severe, life-threatening systemic fungal infections.[1][2] Despite its efficacy, the clinical use of AmB is often limited by significant toxicities, particularly nephrotoxicity, and a complex pharmacokinetic (PK) profile characterized by poor solubility and extensive tissue distribution.[1][3] Accurate characterization of the relationship between drug exposure (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics, PD) is crucial for optimizing dosing regimens to maximize efficacy while minimizing adverse events.

The development of stable isotope-labeled (SIL) compounds, such as **Amphotericin B-13C6**, represents a significant advancement in bioanalysis.[4] By incorporating six Carbon-13 atoms, this analogue is chemically identical to the parent drug but has a distinct molecular weight (+6 Da).[5] This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for quantitative bioanalysis.[1] The use of a SIL internal standard corrects for variability during sample preparation and instrumental analysis, leading to unparalleled accuracy and precision in quantifying AmB concentrations in complex biological matrices.[6] This application note provides detailed protocols for leveraging **Amphotericin B-13C6** in PK/PD studies and illustrates how the resulting high-fidelity data strengthens mathematical modeling efforts.



Pharmacokinetic & Pharmacodynamic Applications

The primary application of **Amphotericin B-13C6** is as an internal standard (IS) for the precise quantification of AmB in biological samples (e.g., plasma, urine, tissue homogenates).[1][4]

- 1. Enhancing Pharmacokinetic Studies: Accurate drug concentration measurements are the foundation of any PK model. By ensuring the reliability of concentration-time data, **Amphotericin B-13C6** enables:
- Precise determination of key PK parameters: Including Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
- Bioequivalence studies: Reliably comparing different formulations of AmB, such as liposomal or lipid complex preparations versus the conventional deoxycholate form.[7][8]
- Tissue Distribution Studies: Accurately quantifying drug levels in target tissues (e.g., kidney, lung, skin) to understand drug disposition and accumulation at the site of infection or toxicity. [9][10]
- 2. Strengthening Pharmacodynamic Modeling: A well-defined PK profile is a prerequisite for robust PK/PD modeling. High-quality exposure data allows researchers to:
- Establish Exposure-Response Relationships: Correlate PK parameters (like AUC/MIC ratio)
 with PD endpoints, such as the rate and extent of fungal killing (efficacy) or biomarkers of
 kidney injury (toxicity).[11][12]
- Simulate Dosing Regimens: Use validated PK/PD models to simulate various dosing strategies in silico to identify optimal regimens for specific pathogens or patient populations. [11][13]
- Inform Susceptibility Breakpoints: Contribute to defining clinically relevant minimum inhibitory concentration (MIC) breakpoints by linking drug exposure to treatment outcomes for various fungal species.[11]

Data Presentation



Quantitative data generated from the following protocols should be summarized for clarity and comparison.

Table 1: Example LC-MS/MS Parameters for Quantification of Amphotericin B using Amphotericin B-13C6

Parameter	Analyte: Amphotericin B	Internal Standard: Amphotericin B-13C6
Precursor Ion (m/z)	924.5	930.5
Product Ion (m/z)	743.4	749.4
Dwell Time (ms)	150	150
Collision Energy (eV)	20	20
Cone Voltage (V)	30	30

Note: Ion transitions and voltages are instrument-dependent and require optimization.

Table 2: Representative Pharmacokinetic Parameters of Amphotericin B (Liposomal Formulation) in Humans Following a Single Intravenous Dose

Parameter	Mean Value	Standard Deviation (SD)
Cmax (μg/mL)	70.5	25.8
AUC0-inf (μg·h/mL)	950	350
t1/2 (hours)	152	45
Clearance (L/h)	1.5	0.6
Vd (L)	250	85

Note: This table presents example data derived from clinical literature for illustrative purposes. Actual values will vary based on formulation, dose, and patient population.[2][14]

Experimental Protocols



Protocol 1: Quantitative Bioanalysis of Amphotericin B in Human Plasma by LC-MS/MS

This protocol describes the quantification of total AmB in plasma using protein precipitation and **Amphotericin B-13C6** as an internal standard.

- 1. Materials and Reagents:
- Amphotericin B reference standard
- Amphotericin B-13C6 (Internal Standard, IS)
- LC-MS grade Methanol, Acetonitrile, and Water
- Formic Acid
- Human plasma (with K2EDTA anticoagulant)
- 1.5 mL polypropylene microcentrifuge tubes
- 2. Preparation of Solutions:
- Primary Stock Solutions (1 mg/mL): Separately dissolve Amphotericin B and Amphotericin
 B-13C6 in methanol.
- Working Standard Solutions: Serially dilute the AmB primary stock in 50:50 methanol:water to prepare calibration standards ranging from 10 ng/mL to 50,000 ng/mL.
- Internal Standard Spiking Solution (500 ng/mL): Dilute the Amphotericin B-13C6 primary stock in methanol.
- 3. Sample Preparation (Protein Precipitation):
- Aliquot 50 μL of study samples, calibration standards, or quality control (QC) samples into labeled microcentrifuge tubes.
- Add 150 µL of the Internal Standard Spiking Solution to each tube.



- Vortex vigorously for 30 seconds to precipitate plasma proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 100 μL of the clear supernatant to a clean autosampler vial.
- Inject 5-10 μL onto the LC-MS/MS system.
- 4. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system capable of binary gradient elution.
- Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.5 mL/min.
- Gradient Program:
 - o 0.0 0.5 min: 30% B
 - 0.5 2.0 min: Ramp to 95% B
 - 2.0 2.5 min: Hold at 95% B
 - 2.5 2.6 min: Return to 30% B
 - o 2.6 3.5 min: Equilibrate at 30% B
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM). Use transitions from Table 1.



- 5. Data Analysis:
- Integrate the peak areas for both the AmB and AmB-13C6 MRM transitions.
- Calculate the peak area ratio (AmB / AmB-13C6).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
- Determine the concentration of AmB in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vivo Pharmacokinetic Study Design (Rat Model)

This protocol provides a general framework for a preclinical PK study.

- 1. Study Animals:
- Male Sprague-Dawley rats (n=3-5 per time point or using sparse sampling design).
- Weight: 250-300 g.
- Acclimatize animals for at least 7 days prior to the study.
- 2. Dosing Formulation:
- Prepare the desired Amphotericin B formulation (e.g., liposomal AmB) for intravenous injection according to the manufacturer's instructions or study-specific requirements.
- The final concentration should allow for a dose of 1-5 mg/kg in a low injection volume (e.g., < 5 mL/kg).
- 3. Drug Administration and Sample Collection:
- Administer the AmB formulation as a single bolus injection via the tail vein.



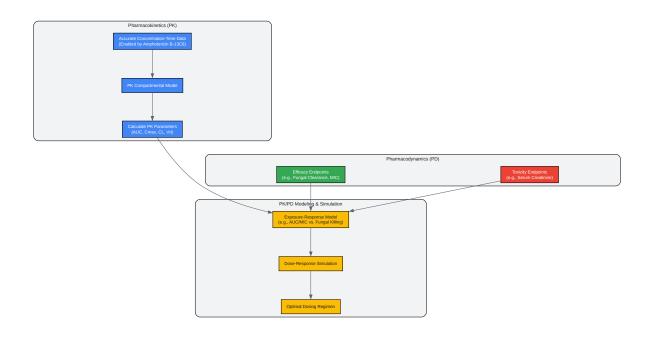
- Collect blood samples (~150 μL) from a cannulated vessel (e.g., jugular vein) or by sparse sampling at predetermined time points.
- Suggested Sampling Times: Predose (0), 0.083 (5 min), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
- Collect blood into tubes containing K2EDTA anticoagulant.
- · Immediately place samples on ice.
- 4. Plasma Processing and Storage:
- Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant (plasma) and transfer it to a new, labeled polypropylene tube.
- Store plasma samples at -80°C until bioanalysis as described in Protocol 1.

Visualizations









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Methodological & Application





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